molecular formula C20H14BrF3N2O2 B2923795 (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 380475-73-0

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2923795
CAS No.: 380475-73-0
M. Wt: 451.243
InChI Key: JTNLPIGYMSOYBG-UHFFFAOYSA-N
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Description

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a brominated phenyl group, a cyano group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the bromination of a phenyl ring, the introduction of a cyano group, and the formation of an amide bond. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-3-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

This detailed article provides a comprehensive overview of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O2/c1-2-9-28-18-8-7-15(21)11-13(18)10-14(12-25)19(27)26-17-6-4-3-5-16(17)20(22,23)24/h2-8,10-11H,1,9H2,(H,26,27)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLPIGYMSOYBG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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